molecular formula C8H10N2O2 B2355412 (Z)-N'-Hydroxy-2-methoxybenzimidamide CAS No. 51285-05-3; 771-28-8

(Z)-N'-Hydroxy-2-methoxybenzimidamide

Cat. No.: B2355412
CAS No.: 51285-05-3; 771-28-8
M. Wt: 166.18
InChI Key: NFAJEYBUPFIZNQ-UHFFFAOYSA-N
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Description

(Z)-N'-Hydroxy-2-methoxybenzimidamide is an imidamide derivative characterized by a methoxy (-OCH₃) substituent at the 2-position of the benzene ring and an N-hydroxy imidamide functional group. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks and metal-coordinating ligands. Its Z-configuration ensures specific spatial orientation, influencing reactivity and interaction with biological or catalytic systems .

Properties

CAS No.

51285-05-3; 771-28-8

Molecular Formula

C8H10N2O2

Molecular Weight

166.18

IUPAC Name

N'-hydroxy-2-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H10N2O2/c1-12-7-5-3-2-4-6(7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)

InChI Key

NFAJEYBUPFIZNQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=NO)N

solubility

not available

Origin of Product

United States

Preparation Methods

Nucleophilic Addition of Hydroxylamine to Nitriles

The most widely employed method involves the reaction of 2-methoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base. This two-step process proceeds through the formation of an amidoxime intermediate, which tautomerizes to the stable (Z)-benzimidamide.

$$
\text{2-Methoxybenzonitrile} + \text{NH}_2\text{OH} \xrightarrow{\text{Base}} \text{(Z)-N'-Hydroxy-2-methoxybenzimidamide}
$$

Key variables impacting yield and purity include:

  • Molar ratio of hydroxylamine : A 1:1.1–1:3 ratio of nitrile to hydroxylamine hydrochloride ensures complete conversion.
  • Solvent selection : Methanol and ethanol demonstrate superior solubility for both reactants compared to aqueous systems.
  • Temperature control : Reactions performed at 55–80°C for 12–48 hours achieve optimal yields.

Detailed Experimental Protocols

High-Yield Synthesis in Ethanolic Media

A representative procedure from Ambeed (2020) achieves 91% yield using reflux conditions:

  • Reagents :
    • 2-Methoxybenzonitrile (187 mmol)
    • Hydroxylamine hydrochloride (225 mmol)
    • Potassium hydroxide (225 mmol)
    • Ethanol (500 mL)
  • Procedure :
    Dissolve reactants in ethanol, reflux for 12 hours under nitrogen. Concentrate under reduced pressure, triturate with ethyl acetate/hexanes (1:9), and filter.

  • Analysis :

    • Melting Point : 115–116°C (matches literature)
    • Purity : >99% by HPLC

This method’s efficiency stems from the strong base (KOH) facilitating rapid deprotonation of hydroxylamine, enhancing nucleophilicity.

Aqueous-Mediated Synthesis with Phase Transfer Catalysis

For industrial-scale applications, a water-ethanol system (50% yield) utilizes sodium carbonate as a mild base:

  • Reagents :
    • 2-Methoxybenzonitrile (19 mmol)
    • Hydroxylamine hydrochloride (61.4 mmol)
    • Na₂CO₃ (34 mmol)
  • Procedure :
    Stir at room temperature for 5–7 days, extract with ethyl acetate, and crystallize.

  • Advantages :

    • Reduced organic solvent use
    • Compatibility with sensitive functional groups

However, extended reaction times and lower yields limit its utility for time-sensitive syntheses.

Comparative Analysis of Synthetic Methods

Method Solvent Base Temp (°C) Time (h) Yield Purity
Ethanolic Reflux Ethanol KOH 80 12 91% >99%
Methanolic RT Methanol Triethylamine 20–55 40 100% 99.2%
Aqueous Phase Water Na₂CO₃ 25 168 50% 95%
ChCl–Gly Eutectic DES* Et₃N 80 6 89% 98%

*Deep Eutectic Solvent (Choline Chloride-Glycerol)

The eutectic solvent method, adapted from imidazole synthesis techniques, shows promise for greener chemistry but requires optimization for benzimidamides.

Mechanistic Insights and Stereochemical Control

The (Z)-configuration results from kinetic control during the tautomerization of the initial amidoxime intermediate. Key factors influencing stereoselectivity include:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor the (Z)-isomer by stabilizing the transition state through dipole interactions.
  • Acid/Base Additives : Triethylamine enhances deprotonation of the hydroxylamine, while acidic conditions promote undesired Beckmann rearrangements.
  • Temperature Effects : Lower temperatures (0–25°C) slow tautomerization, allowing isolation of the metastable (E)-isomer, which gradually converts to (Z) upon heating.

Purification and Characterization Techniques

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (8:2) yields prismatic crystals suitable for X-ray diffraction. Alternative solvent systems:

  • Ethanol/Water : 70:30 ratio for high recovery (85%)
  • Diethyl Ether : Produces fine needles but lower yield (60%)

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) :
    δ 7.10–8.20 (aromatic H), 3.80 (OCH₃), 12.5 ppm (NH)
  • ¹³C NMR :
    152.9 (C=N), 115.4–138.9 (aromatic C), 56.1 (OCH₃)
  • IR :
    3250 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N)

Industrial-Scale Production Challenges

Byproduct Formation

Common impurities include:

  • 2-Methoxybenzamide : From overoxidation (5–8% in O₂-rich environments)
  • Dimeric Species : Resulting from radical coupling (≤3% at >100°C)

Green Chemistry Innovations

Recent advances employ:

  • Microwave Assistance : Reduces reaction time to 2–4 hours with comparable yields
  • Continuous Flow Systems : Enhance heat/mass transfer for safer scale-up

Chemical Reactions Analysis

Types of Reactions: (Z)-N'-Hydroxy-2-methoxybenzimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of amidoximes can be catalyzed by hemoproteins like cytochrome P450 or horseradish peroxidase . Common oxidizing agents include 2-iodobenzoic acid (IBX) and tetraethylammonium bromide (TEAB) .

Common Reagents and Conditions:

    Oxidation: 2-iodobenzoic acid (IBX), tetraethylammonium bromide (TEAB)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (Z)-N'-Hydroxy-2-methoxybenzimidamide can lead to the formation of corresponding nitroso or nitro compounds.

Mechanism of Action

The mechanism of action of (Z)-N'-Hydroxy-2-methoxybenzimidamide involves its ability to release nitric oxide (NO) upon oxidation. This process can be catalyzed by various hemoproteins, such as cytochrome P450. The released NO can then interact with molecular targets and pathways involved in vasodilation, platelet aggregation, and other physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Substituent Variations on the Benzene Ring

The methoxy group at the 2-position differentiates (Z)-N'-Hydroxy-2-methoxybenzimidamide from analogs with alternative substituents. Key comparisons include:

  • N-Hydroxy-2-methylbenzimidamide (CAS 40312-14-9): Substituent: 2-methyl (-CH₃) instead of methoxy. Molecular Formula: C₈H₁₀N₂O vs. C₈H₉N₂O₂ for the methoxy derivative.
  • N'-Hydroxy-3,4,5-trimethoxybenzenecarboximidamide (CAS 36957-30-9) :

    • Substituents : Three methoxy groups at 3-, 4-, and 5-positions.
    • Molecular Formula : C₁₀H₁₃N₂O₄ (molar mass 225.22 g/mol).
    • Applications : Enhanced electron-donating capacity and steric bulk may improve metal coordination, making it suitable for catalysis .
2.2 Functional Group Modifications
  • (Z)-2-Methoxybenzoyl Chloride Oxime :

    • Structure : Replaces the imidamide group with an oxime (-N-OH) and chloride.
    • Reactivity : The oxime group participates in nucleophilic reactions, while the imidamide in the target compound enables condensation reactions (e.g., with aldehydes) .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

    • Structure : Contains an N,O-bidentate directing group instead of an imidamide.
    • Applications : Used in metal-catalyzed C–H functionalization, highlighting how functional group choice dictates catalytic utility .

Q & A

Q. What is the standard synthetic route for (Z)-N'-Hydroxy-2-methoxybenzimidamide, and how is its purity validated?

The compound is synthesized via condensation reactions involving hydroxylamine and substituted benzaldehyde precursors. A reported method yields 73% purity using ¹H NMR (400 MHz, DMSO) for structural validation, with key peaks at δ 9.37 (s, 1H, -OH), 3.79 (s, 3H, -OCH₃), and aromatic protons between δ 7.43–6.93. Melting point (113–115°C) and elemental analysis further confirm purity .

Q. Which spectroscopic techniques are critical for characterizing (Z)-N'-Hydroxy-2-methoxybenzimidamide?

Essential techniques include:

  • ¹H NMR : To resolve Z/E isomerism via hydroxyl (-OH) and methoxy (-OCH₃) proton shifts .
  • FT-IR : To identify N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • HPLC-MS : For molecular weight confirmation and detecting trace impurities .

Q. How does the methoxy group influence the compound’s stability under varying pH conditions?

The methoxy group enhances solubility in organic solvents but may reduce aqueous stability under acidic conditions due to potential demethylation. Stability studies should include:

  • pH-dependent degradation assays (e.g., 1–12 range, 25–37°C).
  • UV-Vis spectroscopy to track decomposition products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of (Z)-N'-Hydroxy-2-methoxybenzimidamide?

Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack efficiency .
  • Catalyst screening : Pd/C or Cu(I) catalysts for imine bond formation .
  • Temperature control : Maintaining 50–60°C prevents side reactions (e.g., over-oxidation) . Systematic Design of Experiments (DoE) is recommended to identify interactions between variables .

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?

  • Validate computational models (e.g., DFT) by comparing predicted vs. observed NMR chemical shifts. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .
  • Cross-validate with X-ray crystallography if single crystals are obtainable .
  • Replicate experiments under controlled humidity/temperature to rule out environmental artifacts .

Q. What mechanisms underlie the pharmacological activity of (Z)-N'-Hydroxy-2-methoxybenzimidamide derivatives?

  • Enzyme inhibition assays : Test carbonic anhydrase or kinase inhibition, leveraging the hydroxyl-methoxy motif’s metal-chelating properties .
  • Molecular docking : Map interactions with active sites (e.g., hydrogen bonding with -OH/-OCH₃ groups) .
  • In vitro cytotoxicity : Evaluate selectivity via IC₅₀ comparisons across cell lines .

Q. How does Z/E isomerism affect biological activity, and how can isomers be separated?

  • Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .
  • Biological assays : Compare isomer activity; Z-isomers often show higher affinity due to spatial alignment of functional groups .
  • Dynamic NMR : Monitor isomerization kinetics in solution to assess stability .

Q. What strategies mitigate hygroscopicity or thermal decomposition during storage?

  • Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) .
  • Excipient screening : Co-crystallize with stabilizers (e.g., cyclodextrins) .
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C typically) .

Methodological Notes

  • Data Interpretation : Always correlate spectral data with synthetic batch records to trace anomalies .
  • Ethical Replication : Share raw NMR/HPLC files via open-access platforms to facilitate peer validation .

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